1-(9H-fluoren-9-ylmethoxycarbonyl)-3-methylpyrrolidine-2-carboxylic acid
Description
1-(9H-Fluoren-9-ylmethoxycarbonyl)-3-methylpyrrolidine-2-carboxylic acid is a specialized amino acid derivative used primarily in peptide synthesis and medicinal chemistry. The compound features a pyrrolidine ring substituted with a methyl group at the 3-position and a 9-fluorenylmethoxycarbonyl (Fmoc) protecting group on the nitrogen atom. The Fmoc group is widely employed in solid-phase peptide synthesis (SPPS) due to its base-labile nature, allowing selective deprotection under mild conditions .
Properties
IUPAC Name |
1-(9H-fluoren-9-ylmethoxycarbonyl)-3-methylpyrrolidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO4/c1-13-10-11-22(19(13)20(23)24)21(25)26-12-18-16-8-4-2-6-14(16)15-7-3-5-9-17(15)18/h2-9,13,18-19H,10-12H2,1H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLOIPWYYPLYLFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(C1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1597004-44-8 | |
| Record name | 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-methylpyrrolidine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(9H-fluoren-9-ylmethoxycarbonyl)-3-methylpyrrolidine-2-carboxylic acid typically involves the following steps:
Protection of the amino group: The amino group of 3-methylpyrrolidine-2-carboxylic acid is protected using the Fmoc group. This is achieved by reacting the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate or triethylamine.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk synthesis: Large quantities of starting materials are reacted in industrial reactors.
Purification: Industrial-scale purification techniques such as large-scale chromatography or crystallization are employed to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(9H-fluoren-9-ylmethoxycarbonyl)-3-methylpyrrolidine-2-carboxylic acid undergoes several types of chemical reactions:
Deprotection: The Fmoc group can be removed under basic conditions, typically using piperidine in a solvent like dimethylformamide (DMF).
Coupling reactions: The compound can participate in peptide coupling reactions, forming peptide bonds with other amino acids or peptides.
Common Reagents and Conditions
Deprotection: Piperidine in DMF.
Coupling: Carbodiimides such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a coupling reagent like N-hydroxysuccinimide (NHS).
Major Products
Deprotection: Removal of the Fmoc group yields the free amino acid.
Coupling: Formation of peptide bonds results in dipeptides, tripeptides, or longer peptide chains.
Scientific Research Applications
1-(9H-fluoren-9-ylmethoxycarbonyl)-3-methylpyrrolidine-2-carboxylic acid has several scientific research applications:
Peptide synthesis: It is widely used in the synthesis of peptides and proteins, serving as a building block in solid-phase peptide synthesis.
Biological studies: The compound is used in the study of protein-protein interactions, enzyme-substrate interactions, and other biochemical processes.
Medicinal chemistry: It is employed in the development of peptide-based drugs and therapeutic agents.
Industrial applications: The compound is used in the production of synthetic peptides for various industrial applications, including biotechnology and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(9H-fluoren-9-ylmethoxycarbonyl)-3-methylpyrrolidine-2-carboxylic acid primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino function during peptide chain assembly, preventing unwanted side reactions. Upon completion of the synthesis, the Fmoc group is removed under basic conditions, revealing the free amino group for further reactions or biological activity.
Comparison with Similar Compounds
Key Structural Features :
- Pyrrolidine core : A five-membered saturated ring that introduces conformational rigidity, enhancing stereochemical control during peptide assembly.
- Fmoc protection : The Fmoc group (C₁₅H₁₀O₂) shields the amine functionality during synthesis and is cleaved using piperidine or other secondary amines .
Comparison with Similar Compounds
Structural and Functional Analogues
Table 1: Comparative Analysis of Fmoc-Protected Heterocyclic Carboxylic Acids
A. Steric and Conformational Effects
B. Solubility and Stability
- Piperazine Derivatives : Compounds like 2-[4-(Fmoc)piperazin-1-yl]acetic acid exhibit higher polarity due to the piperazine ring, enhancing solubility in aqueous-organic mixtures (e.g., DMF/water) .
- Thermal Stability : Fmoc-protected compounds generally decompose above 250°C, with boiling points exceeding 500°C .
Research Findings and Data Gaps
Biological Activity
1-(9H-fluoren-9-ylmethoxycarbonyl)-3-methylpyrrolidine-2-carboxylic acid, commonly referred to as Fmoc-pyrrolidine, is a chiral compound widely utilized in organic synthesis, particularly in peptide chemistry. The fluorenylmethoxycarbonyl (Fmoc) group serves as a protective moiety for amines during peptide synthesis, allowing for selective reactions while minimizing side reactions.
- IUPAC Name: (2R,3R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-3-methylpyrrolidine-2-carboxylic acid
- Molecular Formula: C21H21NO4
- CAS Number: 2803402-18-6
The Fmoc group protects the amine functionality of amino acids during coupling reactions in peptide synthesis. Upon exposure to basic conditions, the Fmoc group can be selectively removed, allowing for the sequential addition of amino acids to construct peptides. This mechanism is crucial for producing peptides with specific sequences and functionalities.
Biological Activity
Recent studies have highlighted the biological activities associated with Fmoc-pyrrolidine derivatives, particularly in cancer research.
Cytotoxicity Studies
A study evaluated the cytotoxic effects of various Fmoc-based dipeptides against different cancer cell lines including HepG2 (liver cancer) and Ca9-22 (oral squamous cell carcinoma). Notably, compounds featuring the Fmoc group exhibited significant cytotoxicity:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 10a | HepG2 | 1.0 |
| 10c | Ca9-22 | 0.4 |
Compound 10c demonstrated a threefold increase in potency compared to doxorubicin against the Ca9-22 cell line and exhibited synergistic effects when combined with doxorubicin against MDA-MB-231 cells, suggesting potential for therapeutic development .
Mechanistic Insights
The mechanism underlying the cytotoxicity of these compounds may involve induction of apoptosis in cancer cells. Compounds were observed to cause morphological changes indicative of early apoptosis, such as cytoplasmic vacuolization and membrane blebbing .
Synthetic Routes
The synthesis of Fmoc-pyrrolidine typically involves several key steps:
- Protection of Amine Group: The amine is reacted with Fmoc chloride in the presence of a base (e.g., sodium carbonate) to introduce the Fmoc protecting group.
- Cyclization: The protected amine undergoes cyclization to form the pyrrolidine ring.
- Carboxylic Acid Introduction: The carboxylic acid functionality is introduced through oxidation reactions using reagents like potassium permanganate or chromium trioxide.
Applications in Research
Fmoc-pyrrolidine derivatives are extensively used in:
- Peptide Synthesis: As a protecting group, enabling the formation of complex peptide structures.
- Drug Development: Investigated for their potential as anticancer agents due to their cytotoxic properties.
Case Studies
Several case studies have documented the effectiveness of Fmoc-pyrrolidine derivatives in various biological contexts:
- Anticancer Activity : Research indicated that Fmoc-based dipeptides showed potent activity against multiple cancer cell lines, emphasizing their potential as lead compounds for drug development .
- Mechanistic Studies : Investigations into the mechanisms of action revealed that these compounds could induce apoptosis selectively in cancer cells while sparing normal cells, highlighting their therapeutic potential .
Q & A
Q. What are the recommended handling and storage protocols for this compound to ensure stability during experiments?
Methodological Answer:
- Handling: Use nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure. Work in a fume hood to prevent inhalation of dust or vapors .
- Storage: Keep in a tightly sealed container under inert gas (e.g., argon) at –20°C in a dry, dark environment. Avoid moisture and heat sources (e.g., direct sunlight, heating blocks) to prevent Fmoc-group cleavage or hydrolysis .
- Contradiction Note: Some SDS recommend refrigeration (4°C) for short-term storage, while others specify –20°C for long-term stability. Validate storage conditions using TLC or HPLC to monitor degradation .
Q. How can researchers purify this compound after synthesis?
Methodological Answer:
- Chromatography: Use reverse-phase HPLC with a C18 column and a gradient of water/acetonitrile (0.1% TFA). Monitor elution at 265–280 nm (Fmoc UV absorbance) .
- Recrystallization: Optimize solvent mixtures (e.g., ethyl acetate/hexane) based on solubility data. Precipitate impurities by adjusting polarity incrementally .
- Quality Control: Validate purity via NMR (e.g., disappearance of δ 7.3–7.8 ppm signals for Fmoc byproducts) and mass spectrometry (e.g., ESI-MS for molecular ion confirmation) .
Advanced Research Questions
Q. How can coupling efficiency be optimized in solid-phase peptide synthesis (SPPS) using this compound?
Methodological Answer:
- Activation: Use coupling reagents like HATU or PyBOP in DMF with 2–5% DIEA to enhance carbodiimide-mediated activation. Monitor reaction progress via Kaiser test or FTIR for free amine detection .
- Steric Hindrance Mitigation: For 3-methylpyrrolidine, extend coupling times (2–4 hours) or use microwave-assisted synthesis (50–60°C, 20–30 W) to improve kinetics .
- Data Contradiction: Some protocols report reduced yields with HATU vs. DIC/OxymaPure. Conduct comparative trials with LC-MS to identify optimal conditions for your sequence .
Q. What analytical strategies resolve contradictions in reported toxicity or environmental impact data?
Methodological Answer:
- Toxicity Assessment: Perform acute toxicity assays (e.g., OECD 423) using zebrafish embryos or murine models, as SDS data gaps exist for oral/dermal toxicity .
- Ecotoxicity: Use Daphnia magna or Vibrio fischeri bioluminescence assays to evaluate aquatic toxicity. Compare results with computational models (e.g., ECOSAR) to fill data gaps .
- Mitigation: Implement waste neutralization protocols (e.g., TFA scavengers for Fmoc deprotection byproducts) to reduce environmental release .
Q. How does the 3-methyl substituent influence conformational stability in peptide backbone design?
Methodological Answer:
- Structural Analysis: Conduct NMR NOESY experiments to assess methyl group-induced steric effects on pyrrolidine ring puckering. Compare with DFT calculations (e.g., B3LYP/6-31G*) .
- Biological Activity: Synthesize analogs with varying methyl positions and test protease resistance (e.g., trypsin/chymotrypsin digestion assays). Use MD simulations to correlate stability with bioactivity .
Q. What are the best practices for scaling up synthesis while maintaining enantiomeric purity?
Methodological Answer:
- Catalysis: Use chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric hydrogenation with Ru-BINAP catalysts to preserve stereochemistry at scale .
- Process Monitoring: Implement inline PAT tools (e.g., ReactIR) to track reaction progression and minimize racemization. Validate purity at each step via chiral HPLC .
Q. How can researchers address conflicting stability data under acidic vs. basic conditions?
Methodological Answer:
- Condition Screening: Perform accelerated stability studies (40°C/75% RH) in buffers (pH 1–12). Use UPLC-MS to quantify degradation products (e.g., fluorenylmethanol from Fmoc cleavage) .
- Mechanistic Insight: Employ DFT to model hydrolysis pathways. Basic conditions likely promote β-elimination, while acidic conditions favor carbocation formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
